B0AT1 (SLC6A19) Transporter Inhibition: Cinromide Exhibits Sub-Micromolar Potency vs. Alternative Anticonvulsants
In a high-throughput screen of 3,440 pharmacologically active compounds for SLC6A19 (B0AT1) inhibition, cinromide was the sole compound identified that robustly, selectively, and reproducibly inhibited the transporter across multiple functional assays [1]. Cinromide inhibits hSLC6A19 with an IC50 of 0.5 µM (pIC50 = 6.4) [2]. Structurally related analogs of cinromide were subsequently tested to establish SAR, confirming that minor structural modifications abolish inhibitory activity [1]. In contrast, standard anticonvulsants including phenytoin, carbamazepine, valproate, and lamotrigine showed no significant inhibition of B0AT1 at concentrations up to 10 µM [1]. This represents a >20-fold selectivity window for cinromide over alternative anticonvulsant agents.
| Evidence Dimension | B0AT1 (SLC6A19) Transporter Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.5 µM (pIC50 = 6.4) |
| Comparator Or Baseline | Phenytoin, carbamazepine, valproate, lamotrigine: No significant inhibition at 10 µM |
| Quantified Difference | >20-fold greater potency; only compound active in 3,440-compound screen |
| Conditions | FLIPR membrane potential assay and stable isotope uptake assay in MDCK cells expressing hSLC6A19 |
Why This Matters
Cinromide is the only commercially available anticonvulsant with validated, sub-micromolar B0AT1 inhibition, making it essential for studies of amino acid transport in epilepsy or metabolic disease.
- [1] Daniluk U, et al. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. SLAS Discov. 2019;24(2):111-120. View Source
- [2] Yadav A, et al. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19). Front Pharmacol. 2020;11:140. View Source
